2-((3-Nitrobenzyl)thio)-9H-purin-6-ol

説明

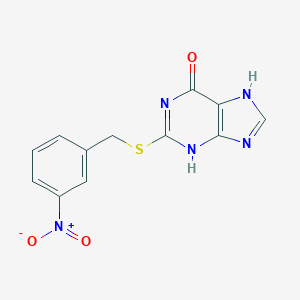

2-((3-Nitrobenzyl)thio)-9H-purin-6-ol is a chemical compound that belongs to the class of purine derivatives It features a purine ring system substituted with a 3-nitrobenzylthio group at the 2-position and a hydroxyl group at the 6-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Nitrobenzyl)thio)-9H-purin-6-ol typically involves the following steps:

Thioether Formation: The nitrobenzyl chloride is then reacted with thiourea to form the corresponding thioether.

Purine Ring Formation: The thioether is then coupled with a purine derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

化学反応の分析

Types of Reactions

2-((3-Nitrobenzyl)thio)-9H-purin-6-ol can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The thioether linkage can be cleaved and substituted with other functional groups using nucleophilic substitution reactions.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding purine derivative and 3-nitrobenzyl alcohol.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride (NaBH4).

Nucleophiles: Thiols, amines, and alkoxides.

Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

Reduction: 2-((3-Aminobenzyl)thio)-9H-purin-6-ol.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Hydrolysis: 9H-purin-6-ol and 3-nitrobenzyl alcohol.

科学的研究の応用

2-((3-Nitrobenzyl)thio)-9H-purin-6-ol has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antiviral and anticancer agent due to its ability to interact with nucleic acids and enzymes involved in DNA replication and repair.

Biological Studies: The compound is used as a probe to study the mechanisms of enzyme inhibition and protein-ligand interactions.

Materials Science: It is explored for its potential use in the development of organic semiconductors and other electronic materials.

作用機序

The mechanism of action of 2-((3-Nitrobenzyl)thio)-9H-purin-6-ol involves its interaction with molecular targets such as enzymes and nucleic acids. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins and DNA. The purine ring system allows the compound to mimic natural nucleotides, enabling it to inhibit enzymes involved in nucleotide metabolism and DNA synthesis.

類似化合物との比較

Similar Compounds

2-((3-Nitrobenzyl)thio)-9H-purin-6-amine: Similar structure but with an amino group at the 6-position instead of a hydroxyl group.

2-((3-Nitrobenzyl)thio)-9H-purin-6-methanol: Similar structure but with a methanol group at the 6-position instead of a hydroxyl group.

Uniqueness

2-((3-Nitrobenzyl)thio)-9H-purin-6-ol is unique due to the presence of both a nitrobenzylthio group and a hydroxyl group on the purine ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research in various fields.

生物活性

2-((3-Nitrobenzyl)thio)-9H-purin-6-ol is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an antiviral and anticancer agent. This compound's structure allows it to interact with nucleic acids and various enzymes, making it a valuable subject for research into its mechanisms of action and therapeutic applications.

Chemical Structure and Properties

The compound features a purine ring system substituted with a 3-nitrobenzylthio group at the 2-position and a hydroxyl group at the 6-position. This unique combination of functional groups contributes to its biological activity, enabling it to mimic natural nucleotides and interact with biological macromolecules.

The mechanism of action of this compound primarily involves:

- Enzyme Inhibition : It inhibits enzymes involved in nucleotide metabolism and DNA synthesis by mimicking natural substrates.

- Nucleic Acid Interaction : The compound can intercalate into DNA, potentially disrupting replication and transcription processes.

- Reactive Intermediates Formation : The nitro group can be reduced to form reactive intermediates that covalently modify proteins and DNA, leading to altered cellular functions.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties. It is believed to interfere with viral replication processes by inhibiting viral enzymes that are critical for the life cycle of viruses. Studies have shown promising results in vitro, suggesting its potential as a therapeutic agent against various viral infections.

Anticancer Activity

The compound has also been studied for its anticancer effects. It has shown activity against several cancer cell lines, including breast cancer (MDA-MB-231) and others. The proposed mechanisms include:

- Induction of apoptosis through activation of caspases.

- Inhibition of microtubule assembly, which is crucial for cell division.

- Disruption of DNA synthesis leading to cell cycle arrest .

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral efficacy of various purine derivatives, this compound was found to significantly inhibit the replication of specific viruses in cultured cells. The compound's ability to reduce viral load was assessed using quantitative PCR methods, demonstrating its potential as a lead compound for further development in antiviral therapies.

Case Study 2: Anticancer Mechanisms

In another investigation focused on cancer cell lines, treatment with this compound resulted in notable morphological changes indicative of apoptosis. Flow cytometry analysis revealed an increase in sub-G1 population cells, confirming apoptosis induction. Additionally, the compound was shown to enhance caspase activity significantly compared to untreated controls .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Purine derivative | Antiviral, Anticancer |

| 2-((3-Aminobenzyl)thio)-9H-purin-6-ol | Purine derivative | Moderate anticancer activity |

| 2-(3-Nitrophenyl)thio)-9H-purin-6-amino | Purine derivative | Antibacterial activity |

The table above illustrates the biological activities of related compounds, highlighting the unique profile of this compound in terms of antiviral and anticancer properties.

特性

IUPAC Name |

2-[(3-nitrophenyl)methylsulfanyl]-1,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5O3S/c18-11-9-10(14-6-13-9)15-12(16-11)21-5-7-2-1-3-8(4-7)17(19)20/h1-4,6H,5H2,(H2,13,14,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKVHTCRLXZEJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NC3=C(C(=O)N2)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390574 | |

| Record name | NSC118208 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15870-55-0 | |

| Record name | 15870-55-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC118208 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC118208 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。